
2,3-二溴-3-苯基丙基苯甲酮
概述
描述
查尔酮二溴化物是查尔酮的衍生物,查尔酮是一种芳香酮,构成许多重要的生物化合物的中枢核心。查尔酮是类黄酮和异黄酮的生物遗传前体,类黄酮和异黄酮在植物中含量丰富。 查尔酮二溴化物以其结构中存在两个连接到查尔酮结构上的溴原子为特征,使其成为有机合成和药物化学中宝贵的中间体 .
科学研究应用
安全和危害
2,3-Dibromo-3-phenylpropiophenone can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of exposure, immediate medical attention should be sought .
作用机制
查尔酮二溴化物的作用机制与其与各种分子靶标和途径相互作用的能力有关。例如,它可以抑制某些酶的活性,调节信号通路,并诱导癌细胞凋亡。 溴原子的存在增强了其反应性,并允许形成可以与生物分子相互作用的反应性中间体 .
生化分析
Biochemical Properties
The biochemical properties of 2,3-Dibromo-3-phenylpropiophenone are not well-studied. Based on its structure, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in 2,3-Dibromo-3-phenylpropiophenone .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: 查尔酮二溴化物可以通过查尔酮的溴化反应合成。该过程包括将查尔酮与溴在合适的溶剂(如氯仿)中混合。 反应通常在室温下进行,并搅拌约一小时 .
工业生产方法: 在工业环境中,查尔酮二溴化物的制备可能涉及使用连续流反应器,以确保产品质量和产率的一致性。 反应条件经过优化,以实现最终产品的效率和纯度 .
化学反应分析
反应类型: 查尔酮二溴化物会发生各种化学反应,包括:
取代反应: 溴原子可以使用适当的试剂替换为其他官能团。
环化反应: 查尔酮二溴化物可以发生环化反应,形成异恶唑等杂环化合物.
常用试剂和条件:
叠氮化钠: 用于取代溴原子形成叠氮衍生物。
盐酸羟胺: 用于从查尔酮二溴化物形成异恶唑.
主要产品:
3-氨基黄酮: 通过查尔酮二溴化物与叠氮化钠反应,然后用碱处理而形成.
异恶唑: 通过与盐酸羟胺反应形成.
相似化合物的比较
查尔酮二溴化物因其存在两个溴原子而独一无二,与其他查尔酮衍生物相比,这显着改变了其化学反应性。类似的化合物包括:
查尔酮: 没有溴原子的母体化合物。
查尔酮一溴化物: 只有一个溴原子的衍生物。
类黄酮: 查尔酮的生物遗传产物,具有不同的结构特征.
属性
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-91-6 | |
| Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are chalcone dibromides synthesized?
A1: Chalcone dibromides are typically synthesized through the bromination of chalcones. This reaction involves the addition of bromine across the double bond of the chalcone molecule. [, , , ]
Q2: What is the general molecular formula of chalcone dibromides?
A2: The general molecular formula for chalcone dibromides is C15H12Br2O. []
Q3: What spectroscopic techniques are used to characterize chalcone dibromides?
A3: Researchers commonly employ a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry, to elucidate the structure and confirm the identity of synthesized chalcone dibromides. [, , , , ]
Q4: What are some notable reactions that chalcone dibromides undergo?
A4: Chalcone dibromides exhibit diverse reactivity and can participate in a range of reactions, including:
- Debromination: This reaction leads to the removal of bromine atoms, often facilitated by reagents like iodide ions or sodium hydrogen sulfide. [, , ]
- Cyclization: Chalcone dibromides can undergo cyclization reactions to form various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidin-2-ones, depending on the reaction conditions and reagents used. [, , , , , ]
- Reaction with nucleophiles: The presence of electrophilic carbon atoms makes chalcone dibromides susceptible to attack by nucleophiles like ammonia, phenylthiourea, and hydrazines, resulting in the formation of diverse nitrogen-containing heterocyclic compounds. [, , , ]
Q5: Can chalcone dibromides exhibit stereochemistry?
A5: Yes, chalcone dibromides possess a chiral center, resulting in the existence of diastereomers (erythro and threo isomers). The specific isomer formed can influence the compound's reactivity and subsequent transformations. [, ]
Q6: What role does the solvent play in the reactions of chalcone dibromides?
A6: The choice of solvent can significantly impact the reaction pathway and product distribution in reactions involving chalcone dibromides. For example, the rate of debromination by iodide ions was found to be influenced by the hydrogen bonding ability of the solvent. []
Q7: What are some potential applications of chalcone dibromides?
A7: While research on chalcone dibromides is ongoing, their diverse reactivity and the biological activity of some derivatives suggest potential applications in various fields, including:
- Medicinal Chemistry: Chalcone dibromides serve as valuable intermediates in the synthesis of heterocyclic compounds, many of which exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , , ]
- Material Science: The presence of bromine atoms in their structure suggests potential applications in materials chemistry, though this area remains largely unexplored. []
Q8: Have chalcone dibromides shown any promising biological activities?
A8: While chalcone dibromides themselves may not be the final biologically active compounds, derivatives synthesized from them, such as pyrazoles and isoxazoles, have demonstrated promising activities in various biological assays, including:
- Cytotoxic activity: Some pyrazole derivatives synthesized from chalcone dibromides have shown promising cytotoxic activity against specific cancer cell lines. []
- Antimicrobial activity: Chalcone dibromides and their derivatives have been screened for their antimicrobial potential against various bacteria and fungi, with some exhibiting notable activity. [, , ]
Q9: How do structural modifications affect the biological activity of chalcone dibromide derivatives?
A9: Introducing different substituents on the aromatic rings of chalcone dibromides can significantly impact the biological activity of the resulting derivatives. This structure-activity relationship (SAR) is crucial for optimizing the desired activity of these compounds. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


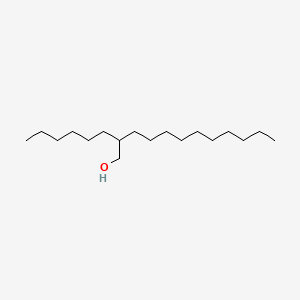


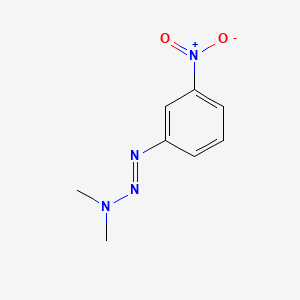

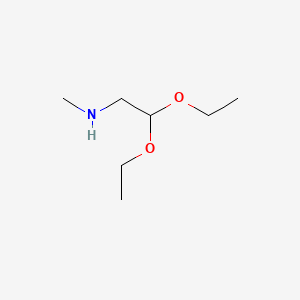
![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)
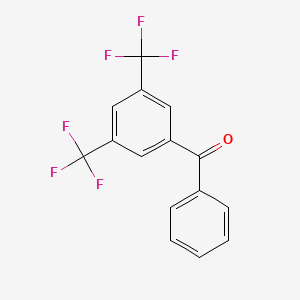
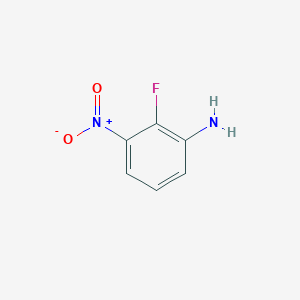
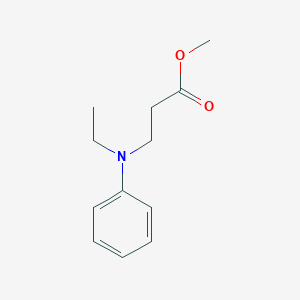

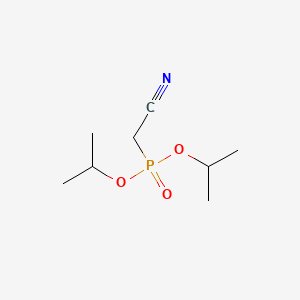

![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
